Longipedlactone J

Overview

Description

Synthesis Analysis

Although specific details on the synthesis of Longipedlactone J were not directly found, the general approach to synthesizing compounds in this family involves comprehensive spectroscopic analysis and often single-crystal X-ray structure determination to elucidate their complex structures. The synthesis of related triterpene dilactones typically employs advanced organic synthesis techniques to construct their intricate pentacyclic frameworks, highlighting the challenges and innovations in synthetic chemistry for natural product derivation.

Molecular Structure Analysis

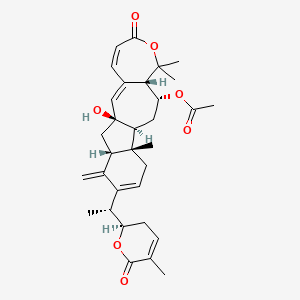

This compound is characterized by its unique and unprecedented rearranged pentacyclic skeleton. This structure is distinct from typical triterpenes, which usually possess more straightforward cyclic frameworks. The determination of this compound's structure relies heavily on comprehensive spectroscopic methods, including NMR and X-ray crystallography, to unravel its complex molecular architecture. This detailed structural elucidation is crucial for understanding the compound's chemical behavior and biological activity.

Chemical Reactions and Properties

The chemical reactions and properties of this compound, while not explicitly detailed, can be inferred to involve reactions typical of triterpenes, such as oxidation, reduction, and possibly cyclization, given its complex triterpene-like structure. These reactions would be instrumental in further derivatizing this compound for studying its biological activities and for structural modification aimed at enhancing its pharmacological properties.

Physical Properties Analysis

The physical properties of this compound, including its solubility, melting point, and optical activity, would be determined by its molecular structure. However, specific details on these properties were not found in the available literature. Generally, the physical properties of such compounds are crucial for their formulation and delivery in potential therapeutic applications.

Chemical Properties Analysis

The chemical properties of this compound, like its reactivity with various chemical agents, stability under different conditions, and its interaction with biological molecules, are essential for understanding its potential as a lead compound in drug development. These properties are typically explored through experimental studies involving synthetic analogs and derivatives of this compound.

Scientific Research Applications

Anti-HIV Activity : Longipedlactone J, isolated from the stems of Kadsura heteroclita, has shown potential anti-HIV properties. Although this compound itself was not directly active against HIV, other compounds from the same plant exhibited moderate to weak anti-HIV activity, suggesting a possible area for further research into related compounds (Pu et al., 2008).

Cytotoxic Properties : A study on Longipedlactones A-I, which includes this compound, from Kadsura longipedunculata, indicated significant cytotoxicity against various cancer cell lines. This suggests potential for this compound in cancer research, though its specific effects need further exploration (Pu et al., 2006).

Bioactive Triterpenoids : Another study identified this compound among various triterpenoids isolated from Kadsura heteroclita. These compounds were tested for cytotoxic activities and HIV-1 protease and reverse transcriptase inhibition. The findings suggest the potential of this compound in the development of therapeutic agents (Xu et al., 2010).

Mechanism of Action

Target of Action

Longipedlactone J is a triterpene dilactone isolated from Kadsura longipedunculata It’s known that lignan extracts fromK. longipedunculata can target 5-HT1AR in insomniac rats , suggesting that this compound might have similar targets.

Mode of Action

It’s known that compounds isolated fromK. longipedunculata possess cytotoxic, antioxidant, antitumor, anti-inflammatory, anti-insomnia, anti-trypanosomal, anti-platelet aggregation, and hepatoprotective effects . These effects suggest that this compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the pharmacological effects of compounds isolated fromK. longipedunculata, it’s likely that this compound affects pathways related to inflammation, tumor growth, insomnia, and platelet aggregation .

Result of Action

This compound has shown significant cytotoxicity against various cancer cell lines . This suggests that the molecular and cellular effects of this compound’s action may include inducing cell death in cancer cells.

Action Environment

It’s known that the plantK. longipedunculata, from which this compound is derived, is widely found in the southwest province of China . This suggests that the plant, and potentially its compounds, may be adapted to a variety of environmental conditions.

Biochemical Analysis

Biochemical Properties

Longipedlactone J plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes involved in metabolic pathways, including those responsible for lipid metabolism. This compound inhibits certain enzymes, leading to a decrease in lipid synthesis and an increase in lipid degradation. Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell death through apoptosis. This compound influences cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation. This compound also affects gene expression, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. Furthermore, this compound impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways, resulting in changes in metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific enzymes, inhibiting their activity and leading to a cascade of biochemical reactions that affect cellular function. This compound also modulates the activity of transcription factors, resulting in changes in gene expression. The inhibition of enzymes by this compound can lead to the accumulation of certain metabolites, which further influence cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a crucial factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to changes in cellular responses, including alterations in cell signaling pathways and gene expression. These long-term effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and antioxidant activities. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become prominent. These findings highlight the importance of determining the optimal dosage of this compound for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. This compound interacts with enzymes such as lipases and acyl-CoA synthetases, influencing the breakdown and synthesis of lipids. This compound also affects the levels of metabolites involved in these pathways, leading to changes in metabolic flux. The modulation of lipid metabolism by this compound has significant implications for its potential therapeutic applications in metabolic disorders .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. The compound’s localization within cells can influence its activity and function. Studies have shown that this compound accumulates in lipid-rich tissues, such as the liver and adipose tissue, where it exerts its effects on lipid metabolism .

Subcellular Localization

This compound is localized to specific subcellular compartments, which can affect its activity and function. The compound is primarily found in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic pathways. This compound may also be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. The subcellular localization of this compound is crucial for its role in modulating cellular processes .

properties

IUPAC Name |

[(1S,9S,10R,12S,13R,18R)-1-hydroxy-8,8,13-trimethyl-17-methylidene-16-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4,15-trien-10-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40O7/c1-17-8-10-24(38-29(17)35)19(3)22-12-13-31(7)23(18(22)2)16-32(36)15-21-9-11-27(34)39-30(5,6)28(21)25(14-26(31)32)37-20(4)33/h8-9,11-12,15,19,23-26,28,36H,2,10,13-14,16H2,1,3-7H3/t19-,23+,24-,25-,26+,28+,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYOIPWGVNGDBV-XVLJLTBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(OC1=O)C(C)C2=CCC3(C4CC(C5C(=CC4(CC3C2=C)O)C=CC(=O)OC5(C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H](OC1=O)[C@H](C)C2=CC[C@]3([C@@H]4C[C@H]([C@@H]5C(=C[C@]4(C[C@H]3C2=C)O)C=CC(=O)OC5(C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-Methoxyethyl)phenoxy]acetonitrile](/img/structure/B1162456.png)